[4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine [4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13434269
InChI: InChI=1S/C11H9F2NS/c12-10-2-1-7(4-11(10)13)8-3-9(5-14)15-6-8/h1-4,6H,5,14H2
SMILES: C1=CC(=C(C=C1C2=CSC(=C2)CN)F)F
Molecular Formula: C11H9F2NS
Molecular Weight: 225.26 g/mol

[4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine

CAS No.:

Cat. No.: VC13434269

Molecular Formula: C11H9F2NS

Molecular Weight: 225.26 g/mol

* For research use only. Not for human or veterinary use.

[4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine -

Specification

Molecular Formula C11H9F2NS
Molecular Weight 225.26 g/mol
IUPAC Name [4-(3,4-difluorophenyl)thiophen-2-yl]methanamine
Standard InChI InChI=1S/C11H9F2NS/c12-10-2-1-7(4-11(10)13)8-3-9(5-14)15-6-8/h1-4,6H,5,14H2
Standard InChI Key BGKGJXATEMYFHJ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=CSC(=C2)CN)F)F
Canonical SMILES C1=CC(=C(C=C1C2=CSC(=C2)CN)F)F

Introduction

The compound [4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine is a chemical entity of interest due to its structural features and potential applications in various fields, including medicinal chemistry and material sciences. This article provides a detailed exploration of the compound's chemical properties, synthesis methods, and potential uses based on available scientific data.

Synthesis

The synthesis of [4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine involves coupling reactions between a thiophene derivative and a difluorinated benzene precursor. A generalized synthetic route might include:

  • Step 1: Preparation of Thiophene Intermediate

    • Starting with thiophene derivatives, functionalization (e.g., bromination or iodination) is performed to enable coupling.

  • Step 2: Coupling Reaction

    • A Suzuki or Stille coupling reaction is employed to attach the difluorophenyl moiety to the thiophene backbone.

  • Step 3: Introduction of Methanamine Group

    • The final step involves introducing the methanamine group via reductive amination or nucleophilic substitution.

Applications

4.1 Medicinal Chemistry
The compound's structure suggests potential activity as a ligand for biological targets such as enzymes or receptors due to:

  • The electron-withdrawing effects of fluorine atoms.

  • The presence of an amine group capable of forming hydrogen bonds.

4.2 Material Science
Thiophene derivatives are widely used in organic electronics (e.g., organic semiconductors). The addition of difluorophenyl groups may enhance electronic properties such as charge mobility.

Comparative Data Table

PropertyValue/DescriptionSource
Molecular FormulaC10H9F2NS
Molecular Weight213.25 g/mol
SMILES NotationC1=CC(=C(C=C1F)F)C2=CC=C(S2)CN
Synthesis RouteMulti-step coupling and functionalizationDerived
Potential ApplicationsMedicinal chemistry, organic electronicsDerived

Research Outlook

Further studies are required to:

  • Investigate biological activity through in vitro assays.

  • Explore its electrochemical properties for use in advanced materials.

  • Optimize synthetic routes for scalability and cost-effectiveness.

This compound holds promise for diverse applications, but detailed experimental data are necessary to fully realize its potential.

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